ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
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Description
Ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Heterocyclic Derivatives : Research demonstrates the synthesis of novel heterocyclic thienoquinoline derivatives, which are closely related to quinolizine compounds. These syntheses involve various chemical reactions and have potential applications in developing new chemical entities (Awad, Abdel-rahman, & Bakhite, 1991).
- Creation of Metabolites and Intermediates : Another study discusses the synthesis of specific metabolites and intermediates of similar quinoline derivatives, showcasing the compound's utility in complex organic synthesis (Mizuno et al., 2006).
Biological Activity and Applications
- Anticancer Activity : A study indicates that certain quinoxaline derivatives, akin to quinolizine, exhibit significant anti-proliferative effects against various cancer cell lines, suggesting potential applications in cancer treatment (Ahmed et al., 2020).
- Cofactor Modeling for Enzymatic Processes : Research on a similar compound, 4-n-butylamino-5-ethyl-1,2-benzoquinone, provides insights into the LTQ cofactor of lysyl oxidase, which is crucial in collagen and elastin cross-linking – a process relevant to tissue repair and development (Mure, Wang, & Klinman, 2003).
Chemical Properties and Reactions
- Ring Contractions and Rearrangements : Studies show that derivatives of quinolizine undergo interesting chemical transformations, like ring contractions and aza Wolff rearrangements, which are valuable for creating diverse molecular structures (Rečnik, Svete, & Stanovnik, 2001).
- Novel Syntheses and Functional Applications : Other research focuses on the synthesis of new derivatives and their application as dyes for potential use in liquid crystal displays, indicating the compound's versatility in material science (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
ethyl 2-[2-(4-methylanilino)-2-oxoethoxy]-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-3-27-21(26)20-16-6-4-5-11-23(16)19(25)12-17(20)28-13-18(24)22-15-9-7-14(2)8-10-15/h7-10,12H,3-6,11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJQWVLLNRUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1OCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate |
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